1-Butyl-3-(4-formylphenyl)sulfonylurea
Description
1-Butyl-3-(4-formylphenyl)sulfonylurea is a sulfonylurea derivative characterized by a sulfonylurea backbone with a butyl group at the N1 position and a 4-formylphenyl substituent at the sulfonyl group. Tolbutamide, a first-generation sulfonylurea antidiabetic agent, stimulates insulin secretion by binding to pancreatic β-cell sulfonylurea receptors (SUR1), thereby lowering blood glucose levels . The substitution of the methyl group in tolbutamide with a formyl group introduces an electron-withdrawing moiety, which may alter electronic properties, solubility, and receptor-binding dynamics. This modification could influence metabolic stability and therapeutic efficacy, as functional groups on the aromatic ring significantly impact pharmacokinetics and pharmacodynamics in sulfonylureas .
Properties
CAS No. |
88241-95-6 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-butyl-3-(4-formylphenyl)sulfonylurea |
InChI |
InChI=1S/C12H16N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,9H,2-3,8H2,1H3,(H2,13,14,16) |
InChI Key |
HJVGUCXZNVQHSY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Other CAS No. |
88241-95-6 |
Synonyms |
1-BFPSU 1-butyl-3-(4-formylphenyl)sulfonylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This could enhance binding to SUR1 or alter metabolic stability .
- Conversely, 4-carboxy tolbutamide’s -COOH group offers even greater polarity, favoring renal excretion .
Pharmacological and Clinical Comparisons
Antidiabetic Efficacy
- Tolbutamide : Reduces fasting glucose by 20–30% in T2DM patients via SUR1-mediated insulin secretion. Its short half-life (~6 hours) necessitates multiple daily doses .
- 4-Formyl Derivative: Hypothetically, the formyl group could prolong half-life by resisting cytochrome P450-mediated metabolism (common in methyl-substituted sulfonylureas).
- H3 Receptor-Active Sulfonylureas : Derivatives with trifluoromethyl or dichlorophenyl groups (e.g., from ) exhibit dual antidiabetic and neuropharmacological effects (e.g., H3 receptor antagonism for obesity). This highlights the versatility of sulfonylurea scaffolds .
Physicochemical Properties
demonstrates that substituents on aromatic systems (e.g., hexyloxyphenyl in azomethines) significantly alter thermal stability and optoelectronic properties. For sulfonylureas:
- Thermal Stability : Tolbutamide decomposes at ~180°C. The formyl group may lower decomposition temperature due to increased polarity, as seen in analogous azomethines .
- Electrochemical Properties: Cyclic voltammetry of H3-active sulfonylureas () reveals substituent-dependent redox potentials. The formyl group’s electron-withdrawing nature could shift oxidation potentials, influencing drug-receptor interactions .
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